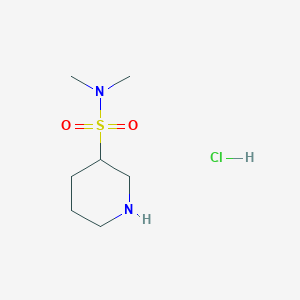

N,N-dimethylpiperidine-3-sulfonamide hydrochloride

Description

N,N-Dimethylpiperidine-3-sulfonamide hydrochloride is a synthetic organic compound characterized by a piperidine ring substituted with a sulfonamide group at the 3-position and two methyl groups on the nitrogen atom, forming a tertiary amine. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

N,N-dimethylpiperidine-3-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-9(2)12(10,11)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDGBDIPDMQHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylpiperidine-3-sulfonamide hydrochloride typically involves the reaction of piperidine derivatives with sulfonamide reagents under controlled conditions. One common method includes the following steps:

Starting Material: Piperidine is used as the starting material.

Dimethylation: The piperidine is dimethylated using a methylating agent such as methyl iodide or dimethyl sulfate.

Sulfonamide Formation: The dimethylated piperidine is then reacted with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like triethylamine.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpiperidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-dimethylpiperidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N,N-dimethylpiperidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N,N-dimethylpiperidine-3-sulfonamide hydrochloride, we compare it with structurally related piperidine derivatives and hydrochlorides from the evidence:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Observations:

Structural Differences: Sulfonamide vs. Tertiary vs. Quaternary Ammonium: Unlike N,N-dimethylpiperidinium chloride (quaternary ammonium), the target compound’s tertiary amine may exhibit better membrane permeability, relevant for CNS applications .

Solubility and Stability :

- Hydrochloride salts (e.g., memantine HCl, dosulepin HCl) are typically water-soluble and stable under physiological conditions, a trait shared with the target compound .

Pharmacological Potential: The benzyl-substituted analog () demonstrates activity in immunosuppressant development, while sulfonamide-containing compounds (e.g., amidosulfuron in ) highlight agrochemical uses. The target compound’s sulfonamide group may confer enzyme inhibition (e.g., carbonic anhydrase) or antibacterial activity, though direct evidence is lacking .

Research Findings:

- Synthetic Utility: Piperidine hydrochlorides are frequently intermediates in drug synthesis. For example, (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine HCl is used in immunosuppressant preparation, suggesting the target compound could serve a similar role in tailored syntheses .

- Comparative Bioactivity : Memantine HCl’s NMDA antagonism underscores the importance of substituent geometry for receptor targeting. The dimethyl and sulfonamide groups in the target compound may similarly influence selectivity .

Biological Activity

N,N-Dimethylpiperidine-3-sulfonamide hydrochloride, also known as (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride, is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a piperidine ring with a sulfonamide group, which is crucial for its biological activity. The presence of the amino group enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₂₀ClN₃O₂S |

| Molecular Weight | 243.76 g/mol |

| CAS Number | 1807921-11-4 |

| Solubility | Soluble in water |

This compound exhibits its biological activity primarily through enzyme inhibition. It interacts with specific enzymes, affecting their catalytic activity and leading to various biological effects. The mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzyme-substrate binding, thereby disrupting metabolic pathways.

- Protein Interactions : It may interfere with protein-protein interactions, impacting cellular signaling pathways.

Antibacterial Properties

Research indicates that this compound has potential as an antibacterial agent. Its sulfonamide moiety allows it to inhibit bacterial growth by interfering with folic acid synthesis, similar to traditional sulfanilamides.

Case Study: Antibacterial Efficacy

- Study Design : In vitro assays were conducted using various bacterial strains.

- Results : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, showing low toxicity and high selectivity.

Antibiofilm Activity

The compound has also been explored for its ability to disrupt biofilms formed by bacteria. This property is particularly valuable in treating chronic infections where biofilms are prevalent.

Application Summary :

- Methods of Application : Tested in combination with other antibiotics to assess synergistic effects.

- Outcomes : Enhanced efficacy in preventing biofilm formation was observed, indicating its potential role in combination therapies.

Synthetic Applications

In addition to its biological activities, this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the development of more complex molecules.

| Synthetic Route | Description |

|---|---|

| Reductive Amination | Involves the reaction of ketones or aldehydes with amines. |

| Sulfonation | Introduction of the sulfonamide group into organic compounds. |

Comparison with Related Compounds

Understanding the uniqueness of this compound can be enhanced by comparing it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| Sulfanilamide | First synthetic antibacterial agent |

| N,N-Dimethylsulfamethoxazole | Broad-spectrum antibiotic properties |

| 2-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride | Advanced antibacterial and antibiofilm agent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.